molecular formula C15H12N2O B11875040 2-(4-Methoxyphenyl)quinazoline

2-(4-Methoxyphenyl)quinazoline

Cat. No.: B11875040
M. Wt: 236.27 g/mol
InChI Key: WVGOZBCLJFXGTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)quinazoline is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry

Preparation Methods

The synthesis of 2-(4-Methoxyphenyl)quinazoline can be achieved through various methods. One common approach involves the oxidative condensation of o-aminobenzylamines and benzylamines using atmospheric oxygen in the presence of a catalytic amount of BF3·Et2O as a Lewis acid . This method is environmentally friendly and offers high yields with excellent atom economy. Another method involves the reaction of aromatic aldehyde and anthranilic acid under specific conditions . Industrial production methods often utilize scalable and efficient synthetic routes to ensure high purity and yield.

Chemical Reactions Analysis

2-(4-Methoxyphenyl)quinazoline undergoes various chemical reactions, including:

Common reagents used in these reactions include atmospheric oxygen, salicylic acid, sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of epidermal growth factor receptors (EGFR), which are involved in cell proliferation and survival . The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Properties

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

2-(4-methoxyphenyl)quinazoline

InChI

InChI=1S/C15H12N2O/c1-18-13-8-6-11(7-9-13)15-16-10-12-4-2-3-5-14(12)17-15/h2-10H,1H3

InChI Key

WVGOZBCLJFXGTE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.